6-ethoxy-3,4-dihydronaphthalen-1(2H)-one

Lipophilicity Drug-likeness Permeability

6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one (synonym: 6-ethoxy-1-tetralone; molecular formula C₁₂H₁₄O₂; MW 190.24 g/mol) is a bicyclic α-tetralone derivative bearing an ethoxy substituent at the C6 position of the aromatic ring. It belongs to the 6-alkoxy-1-tetralone subclass, a privileged scaffold in medicinal chemistry whose C6 substitution pattern is documented as a structural requirement for potent monoamine oxidase (MAO) inhibition and serves as a key intermediate in the total synthesis of 11-alkyl steroids.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 50676-12-5
Cat. No. B1367354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-3,4-dihydronaphthalen-1(2H)-one
CAS50676-12-5
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)C(=O)CCC2
InChIInChI=1S/C12H14O2/c1-2-14-10-6-7-11-9(8-10)4-3-5-12(11)13/h6-8H,2-5H2,1H3
InChIKeyJCGKSZILDAVDQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one (CAS 50676-12-5): A C6-Functionalized α-Tetralone Building Block for Medicinal Chemistry and Steroid Synthesis


6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one (synonym: 6-ethoxy-1-tetralone; molecular formula C₁₂H₁₄O₂; MW 190.24 g/mol) is a bicyclic α-tetralone derivative bearing an ethoxy substituent at the C6 position of the aromatic ring . It belongs to the 6-alkoxy-1-tetralone subclass, a privileged scaffold in medicinal chemistry whose C6 substitution pattern is documented as a structural requirement for potent monoamine oxidase (MAO) inhibition and serves as a key intermediate in the total synthesis of 11-alkyl steroids [1][2]. The compound is commercially available from multiple suppliers at purity grades of 95% and 98%, with calculated LogP of approximately 2.60 and topological polar surface area of 26.3 Ų .

Why 6-Methoxy-1-tetralone or Unsubstituted α-Tetralone Cannot Replace 6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one in Research and Industrial Workflows


The 6-alkoxy substituent on the α-tetralone scaffold is not merely a passive structural feature—it is a critical determinant of both physicochemical behavior and biological activity. The 6-ethoxy derivative exhibits a calculated LogP of approximately 2.60, representing a roughly 10-fold increase in lipophilicity compared to the 6-methoxy analog (LogP ≈ 1.58), which directly impacts membrane partitioning, chromatographic retention, and extraction efficiency . More fundamentally, structure–activity relationship (SAR) studies have established that substitution at the C6 position of the α-tetralone moiety is a strict requirement for potent MAO-A and MAO-B inhibition, with unsubstituted α-tetralone being essentially inactive against these targets [1]. Furthermore, the ethoxy group provides a distinct steric and electronic profile that modulates regioselectivity in downstream reactions such as Friedel-Crafts acylations and nucleophilic substitutions, compared to either the smaller methoxy or the more polar hydroxy substituent . These differences make simple analog substitution scientifically indefensible in any workflow where the C6 substituent identity governs reactivity, target engagement, or physicochemical property optimization.

Quantitative Differentiation Evidence for 6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one Versus Closest Structural Analogs


Lipophilicity (LogP) Advantage Over 6-Methoxy-1-tetralone: A ~10-Fold Increase in Octanol–Water Partitioning

6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one exhibits a calculated LogP of approximately 2.60, compared to a measured LogP of 1.58 for 6-methoxy-1-tetralone (CAS 1078-19-9), corresponding to an approximately 10.5-fold higher octanol–water partition coefficient . This difference arises from the additional methylene unit in the ethoxy substituent, which increases the compound's hydrophobic surface area without altering hydrogen-bonding capacity (both compounds have zero H-bond donors and two H-bond acceptors) .

Lipophilicity Drug-likeness Permeability Chromatography

C6-Substitution as a Structural Requirement for MAO-B Inhibition: Class-Level Potency Benchmarking

A systematic SAR study of fifteen α-tetralone derivatives demonstrated that all C6-substituted compounds exhibited MAO-B IC₅₀ values in the nanomolar range (<78 nM), with the most potent analog (6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one) achieving an IC₅₀ of 4.5 nM and 287-fold selectivity over MAO-A [1]. Critically, the study established that substitution at the C6 position is a strict requirement for MAO-A and MAO-B inhibition; the unsubstituted α-tetralone scaffold lacks meaningful inhibitory activity against either isoform [1]. The ethoxy substituent at C6 in the target compound provides both the requisite C6 substitution and a synthetically versatile handle for further derivatization via O-dealkylation or nucleophilic displacement.

Monoamine oxidase Neurodegeneration Parkinson's disease SAR

Validated Use as a Starting Material in Steroid Total Synthesis: Patent-Backed Industrial Precedent

U.S. Patent 3,962,291 (G. D. Searle & Co., 1976) explicitly claims 6-alkoxy-1-tetralones—including the ethoxy variant—as the starting material for the total synthesis of 11-alkyl steroids, a class of compounds possessing selective hormonal properties [1]. The patented process involves contacting a 6-alkoxy-1-tetralone with a dialkylamino vinylic organometallic reagent, followed by quaternization, dehydration, and multi-step elaboration to the steroid scaffold [1]. This stands in contrast to 6-methoxy-1-tetralone, which has been predominantly employed in oestrane and 19-norsteroid syntheses via different routes [2], illustrating that the choice of 6-alkoxy substituent is tied to specific synthetic pathway compatibility.

Steroid synthesis Total synthesis 11-Alkyl steroids Pharmaceutical intermediate

Precursor Role in IKs-Selective Antiarrhythmic Agent Development: Pharmacological Relevance of the 6-Alkoxytetralone Scaffold

Ahmad et al. (2004) reported the synthesis and SAR of a series of IKs inhibitors derived from 6-alkoxytetralones, achieving in vitro IC₅₀ values of ≥30 nM with up to 40-fold selectivity for IKs over IKr [1]. The representative compound 14a (a trans-amino alcohol derived from a 6-alkoxytetralone precursor) showed an IC₅₀ of 37 nM against IKs [2]. This selectivity profile is therapeutically significant because selective IKs blockade prolongs cardiac action potential duration with reduced proarrhythmic risk compared to IKr blockers (e.g., dofetilide), which are associated with torsades de pointes [1]. The 6-alkoxy substitution pattern is integral to the scaffold; variation of the alkoxy group (methoxy vs. ethoxy vs. longer-chain alkoxy) was used to tune potency and selectivity in the SAR study [1].

IKs inhibitor Antiarrhythmic Cardiac potassium channel Selectivity

Synthetic Provenance and Supply Chain Transparency: Defined Route from 6-Hydroxy-1-tetralone with Multi-Supplier Availability

6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one is synthesized via a well-established Williamson ether synthesis route: O-alkylation of 6-hydroxy-1-tetralone (CAS 3470-50-6) with bromoethane (CAS 74-96-4) under basic conditions . This two-component, single-step derivatization contrasts with the multi-step routes required for more complex 6-alkoxy or 6-benzyloxy analogs. The compound is commercially available from multiple suppliers at two standard purity tiers: 95% (e.g., CymitQuimica, CheMenu, ChemSpace suppliers) and 98% (e.g., Leyan, MolCore with ISO certification), with pricing for 250 mg ranging from approximately USD 334–370 depending on purity grade and supplier [1]. This multi-supplier landscape provides procurement flexibility and supply chain redundancy that is less readily available for bespoke 6-substituted tetralone analogs.

Synthetic route Supply chain Purity grades Procurement

Physicochemical Property Vector Differentiation from 6-Hydroxy and 6-Methoxy Congeners for Computational and Formulation Workflows

The three closest 6-substituted α-tetralone congeners form a distinct physicochemical gradient: 6-hydroxy-1-tetralone (MW 162.19, HBD = 1, LogP ≈ 1.2–1.5 estimated), 6-methoxy-1-tetralone (MW 176.21, HBD = 0, LogP = 1.58 measured), and 6-ethoxy-1-tetralone (MW 190.24, HBD = 0, LogP = 2.60 calculated) . The ethoxy derivative uniquely combines zero hydrogen-bond donor count with the highest lipophilicity in the series, while maintaining an identical hydrogen-bond acceptor count (n = 2) and polar surface area (26.3 Ų) to the methoxy analog . This property vector positions the ethoxy compound favorably for blood–brain barrier penetration predictions (optimal LogP range 2–3 for CNS targets) and distinguishes it from both the overly polar hydroxy derivative and the less lipophilic methoxy derivative [1].

Physicochemical properties Molecular descriptors QSAR Formulation

Priority Application Scenarios for 6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one Supported by Quantitative Differentiation Evidence


Medicinal Chemistry: MAO-B Inhibitor Lead Optimization Programs Targeting Parkinson's Disease and Depression

The C6-substituted α-tetralone scaffold—exemplified by 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one—provides a validated entry point for MAO-B inhibitor development. The SAR literature unequivocally demonstrates that C6 substitution is a structural prerequisite for MAO inhibition, with all C6-substituted analogs achieving IC₅₀ values below 78 nM at MAO-B [1]. The ethoxy substituent offers a synthetically tractable handle: it can be selectively cleaved to the 6-hydroxy derivative for further O-functionalization (benzylation, heteroaryl alkylation) to optimize potency and isoform selectivity, as demonstrated by the 4.5 nM IC₅₀ and 287-fold MAO-B selectivity achieved with 6-(3-iodobenzyloxy) substitution [1]. The compound's LogP of 2.60 falls within the optimal range for CNS drug candidates, supporting its use in neurodegenerative disease programs [2].

Process Chemistry: Steroid Total Synthesis Using the G. D. Searle Patented 6-Alkoxy-1-tetralone Route

For industrial steroid synthesis groups, the U.S. Patent 3,962,291 process provides a validated synthetic pathway wherein 6-alkoxy-1-tetralones serve as the starting material for 11-alkyl steroid construction via organometallic addition, quaternization, dehydration, and cyclization sequences [3]. The ethoxy substituent offers a practical advantage over the methoxy variant in this context: its increased steric bulk can influence the regioselectivity of the initial organometallic addition step, while its higher lipophilicity (LogP 2.60 vs. 1.58 for methoxy) facilitates organic-phase extraction during multi-step workup procedures [3]. The compound's well-defined synthetic provenance from 6-hydroxy-1-tetralone via ethylation ensures batch-to-batch consistency for GMP-relevant applications.

Cardiovascular Drug Discovery: IKs-Selective Antiarrhythmic Agent Development

The Ahmad et al. (2004) study established that 6-alkoxytetralones can be elaborated into amino alcohol and amino ketone derivatives that act as potent IKs inhibitors with up to 40-fold selectivity over IKr [4]. This selectivity is clinically meaningful because IKr block is the mechanism underlying the proarrhythmic liability (torsades de pointes) of class III antiarrhythmics such as dofetilide [4]. For cardiovascular research groups, 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one represents a commercially available, multi-supplier starting material that can be directly funneled into the published synthetic sequence to generate novel IKs inhibitor candidates, bypassing the need for de novo scaffold synthesis.

Computational Chemistry and QSAR Model Building: A Defined Physicochemical Benchmark for 6-Substituted Tetralone Libraries

The distinct physicochemical property vector of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one (MW 190.24, LogP 2.60, HBD = 0, HBA = 2, PSA = 26.3 Ų) positions it as a mid-range reference point within any 6-substituted tetralone compound library spanning the hydroxy–methoxy–ethoxy–propoxy series . Computational chemists can use this compound as a calibration standard for LogP prediction algorithms, as a reference for molecular dynamics simulations of membrane partitioning, and as a core scaffold for virtual screening campaigns targeting CNS-active MAO-B inhibitors, where its property profile aligns with established CNS drug-likeness criteria [2].

Quote Request

Request a Quote for 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.